5-Hydroxy Debrisoquin

Vue d'ensemble

Description

5-Hydroxy Debrisoquin is a metabolite of Debrisoquin, a compound known for its use in phenotyping the cytochrome P450 2D6 enzyme. This enzyme plays a crucial role in the metabolism of various drugs. The molecular formula of this compound is C10H13N3O, and it has a molecular weight of 191.23 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Debrisoquin typically involves the hydroxylation of Debrisoquin. This process can be achieved through various chemical reactions, often involving the use of oxidizing agents. The specific conditions and reagents used can vary, but common methods include the use of catalysts and controlled reaction environments to ensure the selective hydroxylation at the desired position on the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in optimizing the yield and efficiency of the production process .

Analyse Des Réactions Chimiques

Enzymatic Hydroxylation Reactions

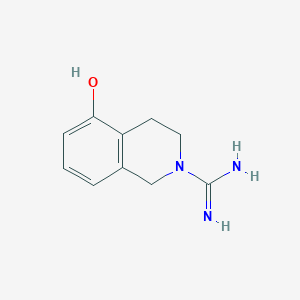

5-Hydroxy Debrisoquin is formed via cytochrome P450 (CYP2D6)-mediated aromatic hydroxylation of debrisoquine. This reaction occurs at the 5th position of the isoquinoline ring system (Fig. 1) .

Key Features:

- Regioselectivity : CYP2D6 catalyzes hydroxylation at multiple positions, with the following hierarchy: Here, this compound (5-HD) is the least favored product .

- Mechanistic Insight : Hydroxylation involves benzylic radical spin delocalization, where CYP2D6 stabilizes intermediates through substrate-enzyme interactions .

- Genetic Polymorphism : Individuals with CYP2D6 poor metabolizer (PM) phenotypes exhibit reduced 5-HD formation compared to extensive metabolizers (EMs) .

Metabolic Pathways and Byproducts

Debrisoquine undergoes parallel hydroxylation at multiple positions, generating structurally related metabolites (Table 1).

Table 1 : Comparative analysis of debrisoquine hydroxylated metabolites in humans .

Non-Hydroxylation Reactions

While hydroxylation dominates, this compound participates in secondary metabolic pathways:

a. Glucuronidation

- The hydroxyl group at C5 undergoes glucuronide conjugation via UDP-glucuronosyltransferases (UGTs), forming water-soluble excretory products .

- Glucuronidation efficiency varies by genotype, with PMs showing reduced rates .

b. Oxidative Dehydrogenation

- In vitro studies demonstrate that this compound can be further oxidized to 3,4-dehydrodebrisoquine under microsomal conditions .

a. Chemical Hydroxylation

- Debrisoquine analogs are hydroxylated using peracids or hydrogen peroxide under acidic conditions, mimicking enzymatic pathways .

- Reaction conditions (e.g., pH, temperature) influence regioselectivity, with C5 hydroxylation requiring specific steric and electronic parameters .

b. In Vitro Systems

- Human liver microsomes and recombinant CYP2D6 yeast systems confirm 5-HD formation, albeit at lower yields compared to 4-HD .

Structural and Electronic Influences

The hydroxylation pattern is governed by:

- Electronic Effects : Electron-rich aromatic rings favor electrophilic attack at positions with lower activation energy .

- Steric Hindrance : Bulkier substituents near the C5 position reduce accessibility for CYP2D6-mediated hydroxylation .

Pharmacogenetic Implications

- Phenotype Correlation : Urinary 5-HD levels correlate weakly with CYP2D6 activity, making it a minor biomarker compared to 4-HD .

- Drug-Drug Interactions : Co-administration with CYP2D6 inhibitors (e.g., quinidine) reduces 5-HD formation, altering debrisoquine’s pharmacokinetics .

Analytical Methods

Applications De Recherche Scientifique

Pharmacogenetics

Role in Drug Metabolism

5-Hydroxy Debrisoquin is formed through the hydroxylation of Debrisoquin, predominantly mediated by the cytochrome P450 enzyme CYP2D6. This enzyme exhibits genetic polymorphisms that affect drug metabolism, leading to variations in therapeutic efficacy and safety among individuals. The metabolic ratio (MR) of Debrisoquin to its hydroxylated metabolites is used to classify individuals as either extensive metabolizers (EMs) or poor metabolizers (PMs) of CYP2D6 substrates .

Case Study: Genetic Variability

A study highlighted a subject who excreted 60.8% of the dose as Debrisoquin, with only 5.4% as 4-Hydroxy Debrisoquin, indicating a PM phenotype. This individual displayed heightened sensitivity to the antihypertensive effects of Debrisoquin due to their genetic makeup . Such variability underscores the importance of this compound in personalized medicine.

Toxicology

Assessment of Drug Safety

this compound serves as a marker for assessing the safety and efficacy of drugs metabolized by CYP2D6. Its measurement can help predict adverse drug reactions (ADRs) in patients with known polymorphisms. For instance, individuals classified as PMs may experience increased toxicity from drugs that undergo similar metabolic pathways, necessitating careful monitoring and dosage adjustments .

Research Findings

In vitro studies have demonstrated that this compound can inhibit various cytochrome P450 enzymes, potentially leading to drug-drug interactions. Understanding these interactions is crucial for developing safer therapeutic regimens .

Clinical Research Applications

Drug Development and Testing

The unique metabolic profile of this compound makes it a valuable tool in clinical research for evaluating new drugs that are substrates for CYP2D6. Its presence can be used to assess the metabolic capacity of study participants, thereby influencing study design and interpretation of results .

Example: Evaluating New Antihypertensives

In studies involving new antihypertensive agents, researchers often measure levels of this compound to understand how these drugs interact with existing metabolic pathways. This approach aids in predicting patient responses and optimizing treatment strategies .

Comparative Analysis with Other Metabolites

The following table summarizes key structural differences and pharmacological implications between this compound and other hydroxylated metabolites of Debrisoquin:

| Compound | Structural Position | Key Differences |

|---|---|---|

| 4-Hydroxy Debrisoquin | Hydroxyl at 4 | More potent in inhibiting norepinephrine release |

| 6-Hydroxy Debrisoquin | Hydroxyl at 6 | Less studied; potential for different receptor interactions |

| 7-Hydroxy Debrisoquin | Hydroxyl at 7 | May exhibit unique metabolic pathways |

| 8-Hydroxy Debrisoquin | Hydroxyl at 8 | Similar metabolic profile but distinct activity |

The unique positioning of the hydroxyl group on the fifth carbon distinguishes this compound from its counterparts, potentially affecting its solubility and interaction with metabolic enzymes.

Mécanisme D'action

The mechanism of action of 5-Hydroxy Debrisoquin involves its interaction with the cytochrome P450 2D6 enzyme. This enzyme is responsible for the hydroxylation of Debrisoquin, leading to the formation of this compound. The compound acts as a substrate for the enzyme, and its metabolism can provide insights into the enzyme’s activity and function .

Comparaison Avec Des Composés Similaires

Debrisoquin: The parent compound, used for phenotyping the cytochrome P450 2D6 enzyme.

4-Hydroxy Debrisoquin: Another hydroxylated derivative of Debrisoquin, used in similar studies.

Guanethidine: An antihypertensive drug similar in structure and function to Debrisoquin.

Uniqueness: 5-Hydroxy Debrisoquin is unique due to its specific hydroxylation pattern, which makes it a valuable tool in studying the metabolic pathways involving the cytochrome P450 2D6 enzyme. Its distinct structure allows for specific interactions with the enzyme, providing detailed insights into its function and activity .

Activité Biologique

5-Hydroxy Debrisoquin is a significant metabolite of Debrisoquin, a medication primarily utilized in the treatment of hypertension. This compound exhibits notable biological activities, particularly through its interactions with the cytochrome P450 enzyme CYP2D6, which plays a crucial role in drug metabolism. Understanding the biological activity of this compound is essential for pharmacogenetics, toxicology, and therapeutic applications.

Chemical Structure and Metabolism

This compound is characterized by a hydroxyl group at the fifth position of its isoquinoline backbone. The primary metabolic pathway for Debrisoquin involves its hydroxylation by CYP2D6, leading to the formation of various metabolites, including this compound. This metabolic conversion is influenced by genetic polymorphisms in the CYP2D6 enzyme, resulting in significant interindividual variability in drug response and metabolism.

Chemical Properties:

- Chemical Formula: C10H12N2O

- Molecular Weight: 176.22 g/mol

- Functional Group: Hydroxyl (-OH) at position 5

The mechanism of action for this compound is closely related to its parent compound, Debrisoquin. It acts primarily through the modulation of norepinephrine levels by inhibiting its release from sympathetic nerve endings. This action contributes to its antihypertensive effects. Additionally, this compound serves as a substrate for CYP2D6, providing insights into enzyme activity and individual metabolic capacity.

Biological Activity and Pharmacological Applications

-

Pharmacogenetics:

- This compound is utilized as a reference standard in pharmacogenetic studies to assess CYP2D6 enzyme activity. Variations in this enzyme can significantly affect drug metabolism and therapeutic outcomes.

- Studies have shown correlations between CYP2D6 genotypes and the hydroxylation capacity of drugs, influencing dosing strategies in clinical settings .

-

Toxicology:

- The compound's role as a metabolite is crucial for understanding potential toxic effects associated with Debrisoquin and other drugs metabolized by CYP2D6.

- Research indicates that variations in enzyme activity can lead to adverse drug reactions, highlighting the importance of personalized medicine .

-

Analytical Chemistry:

- In analytical chemistry, this compound is employed to study metabolic pathways and enzyme kinetics. It serves as a model compound for evaluating drug metabolism processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on CYP2D6 Polymorphism:

A study involving healthy volunteers demonstrated a significant correlation between the number of active CYP2D6 genes and hydroxylation capacity. This finding underscores the importance of genetic testing in predicting drug metabolism profiles . -

Pharmacokinetic Studies:

Research has focused on the pharmacokinetics of this compound, revealing that variations in CYP2D6 activity can lead to differences in plasma concentrations of drugs metabolized via this pathway .

Comparative Analysis with Other Hydroxylated Metabolites

The following table summarizes key differences between various hydroxylated metabolites of Debrisoquin:

| Compound | Structural Position | Key Differences |

|---|---|---|

| 4-Hydroxy Debrisoquin | Hydroxyl at 4 | More potent in inhibiting norepinephrine release |

| This compound | Hydroxyl at 5 | Unique positioning affects solubility |

| 6-Hydroxy Debrisoquin | Hydroxyl at 6 | Less studied; potential for different receptor interactions |

| 7-Hydroxy Debrisoquin | Hydroxyl at 7 | May exhibit unique metabolic pathways |

| 8-Hydroxy Debrisoquin | Hydroxyl at 8 | Similar metabolic profile but distinct activity |

Propriétés

IUPAC Name |

5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-10(12)13-5-4-8-7(6-13)2-1-3-9(8)14/h1-3,14H,4-6H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFYJSUPIOLUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=CC=C2)O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577360 | |

| Record name | 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70746-05-3 | |

| Record name | 3,4-Dihydro-5-hydroxy-2(1H)-isoquinolinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70746-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.